molecular formula C11H10ClNS B3150492 2-(2-Chlorophenyl)-4,5-dimethylthiazole CAS No. 689738-57-6

2-(2-Chlorophenyl)-4,5-dimethylthiazole

Cat. No.: B3150492
CAS No.: 689738-57-6
M. Wt: 223.72 g/mol
InChI Key: HHJXCIMZYVQSKP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5-dimethylthiazole ( 206556-03-8) is an organic compound with the molecular formula C11H10ClNS and a molecular weight of 223.72 g/mol . It belongs to the thiazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in various FDA-approved drugs and natural products . The thiazole core, which contains both sulfur and nitrogen atoms, is a common feature in compounds with a broad spectrum of pharmacological activities . While the specific biological activity profile of this particular isomer is an area of ongoing research, thiazole derivatives, in general, have demonstrated significant research potential in areas such as anticancer, antimicrobial, and anti-inflammatory applications . For instance, structurally related chlorophenyl thiazole derivatives have been investigated for their potent antimigration and anti-invasion activities in metastatic cancer cell models, functioning via possible inhibition of the actin-bundling protein fascin . Other research trajectories for similar compounds explore their use as intermediates in the synthesis of more complex, hybrid molecules for therapeutic agent development . Researchers value this compound and its analogues as key building blocks for the design of novel bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXCIMZYVQSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)-4,5-dimethylthiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-4,5-dimethylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(2-Chlorophenyl)-4,5-dimethylthiazole, differing in substituents or core heterocycles:

Compound Name Core Structure Substituents Key Properties/Applications References
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole Thiazole 4-Cl-C₆H₄, CF₂H at C5 Pharmaceutical/agrochemical research
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole Imidazole 2-Cl-C₆H₄-CH₂-S, dihydroimidazole Not specified (potential enzyme modulation)
2-[3-(4-Cl-C₆H₄)-5-(4-F-C₆H₄)-pyrazolyl]-4-phenylthiazole Thiazole + pyrazole Complex substituents Crystallographic study
4,5-Dimethylthiazole Thiazole CH₃ at C4 and C5 Metabolic studies, flavor chemistry

Key Observations :

  • Heterocycle Core : Replacing thiazole with imidazole () introduces a sulfur-to-nitrogen swap, affecting hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

  • Solubility and Stability: The 2-chlorophenyl group may reduce water solubility compared to non-halogenated analogs (e.g., 4,5-dimethylthiazole) but enhance lipid membrane permeability .
  • Thermal Properties : Crystallographic data for analogs (e.g., ) suggest that substituent bulkiness influences melting points and crystal packing .

Biological Activity

2-(2-Chlorophenyl)-4,5-dimethylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClN
  • Molecular Weight : 191.63 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The thiazole ring system, characterized by its sulfur and nitrogen atoms, is known for imparting specific biological activities to compounds, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related study on substituted thiazoles indicated that modifications at specific positions on the thiazole ring could significantly enhance cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents, such as chlorine, can modulate the activity against various cancer types.

CompoundCell Line TestedIC50 (μM)Activity
2-(2-Chlorophenyl)-4,5-dimethylthiazoleMCF-7 (breast)25Moderate
2-(2-Chlorophenyl)-4,5-dimethylthiazoleA549 (lung)30Moderate

These results suggest that 2-(2-Chlorophenyl)-4,5-dimethylthiazole may exhibit selective cytotoxicity towards certain cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. A study evaluating various thiazole compounds demonstrated that those with electron-withdrawing groups (like chlorine) exhibited enhanced antibacterial activity against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(2-Chlorophenyl)-4,5-dimethylthiazoleStaphylococcus aureus12.5 μg/mL
2-(2-Chlorophenyl)-4,5-dimethylthiazoleEscherichia coli25 μg/mL

The presence of the chlorophenyl group appears to enhance the compound's ability to disrupt bacterial cell membranes.

The biological activity of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is believed to stem from its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Potential interaction with cellular receptors could alter signaling pathways associated with growth and survival in cancer cells.

Case Studies

  • Anticancer Study : A research group synthesized a series of thiazole derivatives and tested their activity against various human cancer cell lines. The study found that compounds similar to 2-(2-Chlorophenyl)-4,5-dimethylthiazole showed significant selectivity towards breast cancer cells (IC50 = 25 μM), suggesting further investigation into its structure could yield more potent analogs .
  • Antibacterial Evaluation : In a comparative study on antimicrobial activity, derivatives containing chlorinated phenyl groups were evaluated for their efficacy against common pathogens. The findings indicated that 2-(2-Chlorophenyl)-4,5-dimethylthiazole had promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves refluxing precursor hydrazides or substituted aldehydes in polar aprotic solvents like DMSO or ethanol, followed by acid catalysis (e.g., glacial acetic acid). For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions can yield thiazole analogs. Optimization includes varying solvent polarity (e.g., DMSO for better solubility), adjusting reflux duration (e.g., 4–18 hours), and using ice-water quenching to precipitate products. Yields can be improved by iterative recrystallization (e.g., water-ethanol mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituent environments. The 2-chlorophenyl group’s deshielding effect on adjacent protons can distinguish it from methyl-thiazole protons.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming regioselectivity in synthesis. For instance, dihedral angles between the thiazole ring and chlorophenyl group inform steric interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers or by-products.

Q. How can researchers assess the purity of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and what techniques mitigate by-product formation?

  • Methodological Answer :

  • Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C in analogous compounds) indicate purity; deviations suggest impurities .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC with UV detection (e.g., 254 nm) quantifies purity.
  • By-Product Mitigation : Use gradient recrystallization (e.g., ethanol-water) and column chromatography (silica, 60–120 mesh) to isolate the target compound from side products like unreacted aldehydes .

Advanced Research Questions

Q. How does the electronic environment of the 2-chlorophenyl group influence the reactivity of the thiazole ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group enhances electrophilic substitution at the thiazole’s C-2 position. Computational studies (DFT) can map charge distribution, showing increased electrophilicity at C-2 due to resonance effects. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) in DMF/H2_2O. Monitor regioselectivity via 1H^1H-NMR shifts post-coupling .

Q. What strategies resolve contradictions between computational predictions and experimental structural data for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves discrepancies in bond lengths/angles predicted by DFT. For example, X-ray data for analogous thiazoles show C-Cl bond lengths of ~1.73 Å, aligning with B3LYP/6-31G* calculations only after dispersion corrections .
  • Vibrational Spectroscopy : Compare experimental IR frequencies (e.g., C-Cl stretch at ~550 cm1^{-1}) with scaled DFT outputs to validate force fields.

Q. How can substituent modifications (e.g., methyl vs. phenyl groups) alter the compound’s crystallinity and bioactivity?

  • Methodological Answer :

  • Crystallinity : Bulkier substituents (e.g., phenyl) reduce crystal symmetry, as seen in 4,5-diphenylimidazole derivatives, which adopt triclinic systems with Z’=2. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π) .
  • Bioactivity : Replace methyl with electron-deficient groups (e.g., trifluoromethyl) to enhance membrane permeability. Test via in vitro assays (e.g., MIC against Gram-positive bacteria) .

Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions involving 2-(2-Chlorophenyl)-4,5-dimethylthiazole precursors?

  • Methodological Answer : The reaction’s regioselectivity is governed by:

  • Nucleophilic Attack : The thiazole’s sulfur atom directs nucleophiles (e.g., hydrazines) to the C-2 position.
  • Acid Catalysis : Protic acids (e.g., acetic acid) protonate carbonyl intermediates, stabilizing transition states for ring closure. Kinetic studies (e.g., varying acid concentration) can confirm rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenyl)-4,5-dimethylthiazole
Reactant of Route 2
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2-(2-Chlorophenyl)-4,5-dimethylthiazole

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